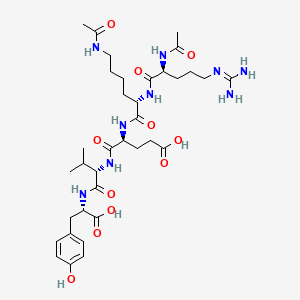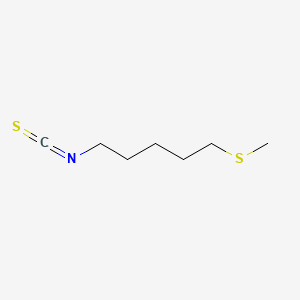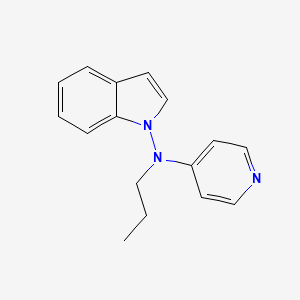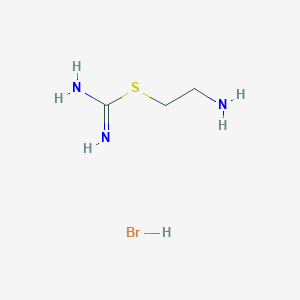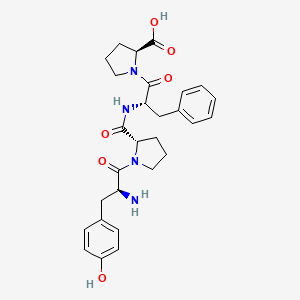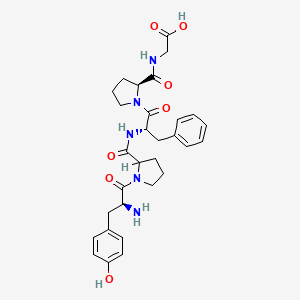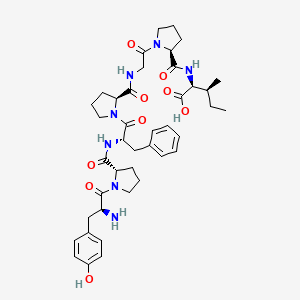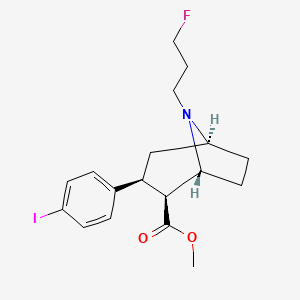
Bezafibrat
Übersicht
Beschreibung
Bezafibrat ist ein Fibrate-Arzneimittel, das hauptsächlich als lipidsenkendes Mittel zur Behandlung von Hyperlipidämie eingesetzt wird. Es hilft, das Cholesterin der niedrigen Dichte (LDL) und Triglyceride im Blut zu senken, während es das Cholesterin der hohen Dichte (HDL) erhöht. This compound wurde 1971 patentiert und 1978 für die medizinische Anwendung zugelassen .
Wissenschaftliche Forschungsanwendungen
Bezafibrat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien über lipidsenkende Mittel und ihre chemischen Eigenschaften verwendet.
Wirkmechanismus
This compound wirkt hauptsächlich als Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors Alpha (PPARα). Es hat auch eine gewisse Aktivität auf den Peroxisomen-Proliferator-aktivierten Rezeptor Gamma (PPARγ) und den Peroxisomen-Proliferator-aktivierten Rezeptor Delta (PPARδ). Durch die Aktivierung dieser Rezeptoren erhöht this compound die Expression von Genen, die am Lipidstoffwechsel beteiligt sind, was zu einer Verringerung des Cholesterins der niedrigen Dichte (LDL) und der Triglyceride sowie zu einem Anstieg des Cholesterins der hohen Dichte (HDL) führt .
Wirkmechanismus
Target of Action
Bezafibrate is an antilipemic agent that primarily targets Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR-alpha . It is also suggested that Bezafibrate might have some effects on PPAR-gamma and PPAR-delta . These receptors play a crucial role in the regulation of lipid metabolism, thereby controlling the levels of cholesterol and triglycerides in the body .
Mode of Action
Bezafibrate acts as an agonist of PPAR-alpha, meaning it binds to this receptor and activates it . This activation leads to a decrease in low-density lipoproteins (LDL) and an increase in high-density lipoproteins (HDL) . LDL is often referred to as “bad cholesterol” because high levels can lead to plaque buildup in the arteries, while HDL, or “good cholesterol,” helps remove cholesterol from the body .
Biochemical Pathways
The activation of PPARs by Bezafibrate influences several biochemical pathways. It leads to the reduction of elevated VLDL and LDL, while increasing HDL levels . Furthermore, Bezafibrate has been shown to upregulate multidrug resistance protein 3 (MDR3) P-glycoprotein, resulting in a reduction in the cytotoxicity of hydrophobic bile acids .
Pharmacokinetics
Bezafibrate is well absorbed following oral administration . Approximately 50% of the drug is metabolized, and the remaining 50% is excreted unchanged in urine, with the remainder as metabolites . About 3% is excreted in feces . The half-life of Bezafibrate is between 1-2 hours .
Result of Action
The primary result of Bezafibrate’s action is the lowering of elevated blood lipids, specifically triglycerides and cholesterol . This results in a decrease in LDL and an increase in HDL . Bezafibrate also reduces the number of complex IV-immunodeficient muscle fibers and improves cardiac function .
Action Environment
Environmental factors can influence the action of Bezafibrate. For instance, the presence of certain effluent organic matter (EfOM) model compounds, such as humic acid (HA), bovine serum albumin (BSA), and sodium alginate (AGS), can affect the ozonation of Bezafibrate . Moreover, UV/chlorine treatment, a novel disinfection method, has shown to effectively degrade Bezafibrate in water environments .
Biochemische Analyse
Biochemical Properties
Bezafibrate interacts with enzymes and proteins involved in lipid metabolism. It decreases low-density lipoproteins (LDL) and increases high-density lipoproteins (HDL) .
Cellular Effects
Bezafibrate has been shown to improve liver biochemistries in patients with PBC . It influences cell function by altering lipid metabolism, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The main putative mechanisms of bezafibrate involve increased output of phosphatidylcholine into the bile through the upregulation of multidrug resistance protein 3 (MDR3) P-glycoprotein and a consequent reduction in the cytotoxicity of hydrophobic bile acids .
Temporal Effects in Laboratory Settings
It has been used in both in vitro and in vivo studies to assess its impact on lipid metabolism and liver biochemistry .
Metabolic Pathways
Bezafibrate is involved in lipid metabolism pathways. It interacts with enzymes involved in the metabolism of LDL and HDL cholesterol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bezafibrat wird durch eine Kondensationsreaktion zwischen N-para-Hydroxybenzolethyl-4-chlorbenzamid und Ethyl-2-brom-2-methylpropionat synthetisiert. Die Reaktion erfolgt über eine Williamson-Ether-Synthese, gefolgt von der Hydrolyse der Estergruppe in einem alkalischen Reaktionsmedium .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Synthese von this compound die Verwendung von Kaliumhydroxid und Ethanol als Lösungsmittel. Das Reaktionsgemisch wird auf 40 °C erhitzt und eine Stunde lang gehalten. Nach der Reaktion wird das Gemisch mit Salzsäure neutralisiert, gefolgt von einer Wäsche mit Wasser und Natriumhydrogencarbonat. Das Produkt wird dann aus Ethanol umkristallisiert, um reines this compound zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bezafibrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Abbauprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: Chlorsubstitution und Hydroxylierung sind häufige Reaktionen, die this compound betreffen.
Häufige Reagenzien und Bedingungen
Oxidation: UV/Chlor-Verfahren, bei dem reaktive Chlorspezies und Hydroxylradikale eine dominierende Rolle spielen.
Reduktion: Spezielle Reduktionsmittel können verwendet werden, um funktionelle Gruppen in this compound zu zielen.
Substitution: Chlor- und Hydroxylradikale sind häufig an Substitutionsreaktionen beteiligt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte und chlorierte Derivate sowie Acylamino-Spaltungs- und Demethylierungsprodukte .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Fenofibrat
- Gemfibrozil
- Ciprofibrat
Vergleich
Bezafibrat ist unter den Fibraten einzigartig aufgrund seiner breiteren Aktivität auf mehrere Subtypen des Peroxisomen-Proliferator-aktivierten Rezeptors (PPARα, PPARγ und PPARδ). Dieses breitere Aktivitätsprofil kann zu seiner Wirksamkeit bei der Behandlung einer größeren Bandbreite von Lipidstörungen und Stoffwechselerkrankungen im Vergleich zu anderen Fibraten beitragen .
Eigenschaften
IUPAC Name |
2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBYAHWJQTYFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029869 | |
| Record name | Bezafibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bezafibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>54.3 [ug/mL] (The mean of the results at pH 7.4), 1.55e-03 g/L | |
| Record name | SID855877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Bezafibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. However, certain other investigations have also suggested that the substance might also elicit some effects on PPAR-gamma and PPAR-delta too. | |
| Record name | Bezafibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
41859-67-0 | |
| Record name | Bezafibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41859-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bezafibrate [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041859670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bezafibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bezafibrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bezafibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bezafibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEZAFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9449Q51XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bezafibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 °C | |
| Record name | Bezafibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bezafibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



